1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a butan-2-yl group, an iodine atom, and a carboxylic acid group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through an alkylation reaction. This involves the reaction of the pyrazole with a butan-2-yl halide in the presence of a base.
Iodination: The introduction of the iodine atom can be achieved through an electrophilic substitution reaction. This involves the reaction of the pyrazole with iodine or an iodine-containing reagent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the pyrazole with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of new biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of an iodine atom. The presence of chlorine can lead to different reactivity and biological activity.
1-(butan-2-yl)-4-bromo-1H-pyrazole-5-carboxylic acid: This compound has a bromine atom instead of an iodine atom. The presence of bromine can also lead to different reactivity and biological activity.
1-(butan-2-yl)-4-fluoro-1H-pyrazole-5-carboxylic acid: This compound has a fluorine atom instead of an iodine atom. The presence of fluorine can lead to different reactivity and biological activity.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated counterparts.
Properties
Molecular Formula |
C8H11IN2O2 |
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Molecular Weight |
294.09 g/mol |
IUPAC Name |
2-butan-2-yl-4-iodopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11IN2O2/c1-3-5(2)11-7(8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
IDEMGAOUZOUEGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)I)C(=O)O |
Origin of Product |
United States |
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